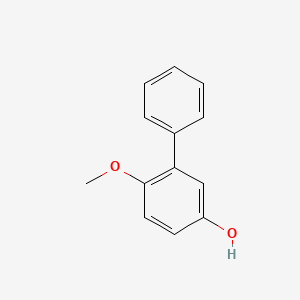

6-Methoxybiphenyl-3-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methoxybiphenyl-3-ol is an organic compound belonging to the class of biphenyls and derivatives It consists of two benzene rings linked by a single carbon-carbon bond, with a methoxy group (-OCH₃) attached to one of the benzene rings at the 6th position and a hydroxyl group (-OH) at the 3rd position

准备方法

Synthetic Routes and Reaction Conditions

6-Methoxybiphenyl-3-ol can be synthesized through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Hydroxylation of 6-Methoxybiphenyl: This method involves the direct hydroxylation of 6-methoxybiphenyl using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

6-Methoxybiphenyl-3-ol undergoes various chemical reactions, including:

Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of hydroxyl derivatives

Substitution: Formation of nitro, sulfo, or halogenated derivatives

科学研究应用

6-Methoxybiphenyl-3-ol has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 6-Methoxybiphenyl-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The compound’s methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .

相似化合物的比较

6-Methoxybiphenyl-3-ol can be compared with other similar compounds, such as:

6-Methoxybiphenyl-2-ol: Similar structure but with the hydroxyl group at the 2nd position.

4-Methoxybiphenyl-3-ol: Similar structure but with the methoxy group at the 4th position.

6-Hydroxybiphenyl-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Methoxybiphenyl-3-ol is a compound belonging to the biphenyl family, which has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C13H12O and a molecular weight of 200.24 g/mol. The compound features a methoxy group (-OCH₃) and a hydroxyl group (-OH) attached to a biphenyl structure, which is known to influence its biological properties.

Antioxidant Activity

Research indicates that compounds with methoxy and hydroxy substitutions can exhibit enhanced antioxidant properties. For instance, derivatives similar to this compound have shown significant free radical scavenging activity in various assays, such as DPPH and ABTS tests. This property is crucial for mitigating oxidative stress in biological systems.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 15.2 | 12.5 |

| Standard (BHT) | 9.5 | 8.0 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

The biological activity of this compound is believed to stem from its ability to modulate signaling pathways involved in inflammation and cell proliferation. Studies have suggested that it may inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.

Case Studies

- Neuroprotective Effects : In a study involving neurodegenerative models, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. The compound reduced markers of oxidative damage and improved cell viability in cultured neurons.

- Anticancer Potential : A recent investigation into the anticancer properties of biphenyl derivatives highlighted that this compound exhibited selective cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be significantly lower than those for normal cell lines, indicating a potential therapeutic window.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant cytotoxic effects on normal human cells. However, further comprehensive toxicological assessments are necessary to establish safety profiles for potential clinical applications.

属性

分子式 |

C13H12O2 |

|---|---|

分子量 |

200.23 g/mol |

IUPAC 名称 |

4-methoxy-3-phenylphenol |

InChI |

InChI=1S/C13H12O2/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9,14H,1H3 |

InChI 键 |

XZIMMDINMCPWLO-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)O)C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。